4-Allyl-2,6-dimethoxyphenol

Description

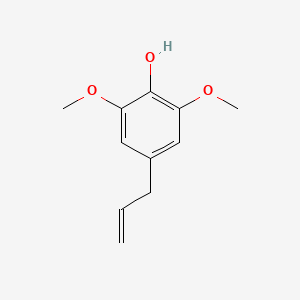

Structure

3D Structure

Propriétés

IUPAC Name |

2,6-dimethoxy-4-prop-2-enylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c1-4-5-8-6-9(13-2)11(12)10(7-8)14-3/h4,6-7,12H,1,5H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWMPKHMKIJDEMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1O)OC)CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30216470 | |

| Record name | 4-Allyl-2,6-dimethoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30216470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear pale yellow liquid, roasted meaty bacon odour | |

| Record name | 4-Allyl-2,6-dimethoxyphenol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/708/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

168.00 to 169.00 °C. @ 11.00 mm Hg | |

| Record name | Methoxyeugenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041194 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

insoluble in water; soluble in fat, miscible (in ethanol) | |

| Record name | 4-Allyl-2,6-dimethoxyphenol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/708/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.089-1.095 | |

| Record name | 4-Allyl-2,6-dimethoxyphenol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/708/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

6627-88-9 | |

| Record name | 4-Allyl-2,6-dimethoxyphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6627-88-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Allyl-2,6-dimethoxyphenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006627889 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Allyl-2,6-dimethoxyphenol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60246 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Allyl-2,6-dimethoxyphenol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16953 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Allyl-2,6-dimethoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30216470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-allyl-2,6-dimethoxyphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.910 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-ALLYL-2,6-DIMETHOXYPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8VF00YWP89 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Methoxyeugenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041194 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis and Derivatization Methodologies

Synthetic Pathways of 4-Allyl-2,6-dimethoxyphenol

The synthesis of this compound can be achieved through various chemical and biocatalytic methods.

Classical Chemical Synthesis Routes

A primary route for synthesizing this compound involves a two-step process starting with 4-hydroxy-2,6-dimethoxybenzoic acid (syringic acid) and allyl bromide.

The initial step is an O-allylation reaction, a type of condensation. This is typically carried out in a polar aprotic solvent like acetone (B3395972) or dimethylformamide, with a base such as potassium carbonate or sodium hydroxide. The base facilitates the deprotonation of the phenolic hydroxyl group on the syringic acid, which then acts as a nucleophile, attacking the allyl bromide to form an allyl ether intermediate, specifically 4-allyloxy-2,6-dimethoxybenzoic acid.

This intermediate then undergoes a Claisen rearrangement, a thermally induced sigmatropic rearrangement. Heating the intermediate to temperatures between 120–140°C causes the allyl group to migrate from the oxygen atom to the para position of the aromatic ring, yielding 4-allyl-2,6-dimethoxybenzoic acid. Under these thermal conditions, decarboxylation often occurs spontaneously, removing the carboxylic acid group and resulting in the final product, this compound.

Table 1: Key Steps in Synthesis from Syringic Acid

| Step | Reaction Type | Reactants | Key Conditions | Intermediate/Product |

|---|---|---|---|---|

| 1 | O-Allylation (Condensation) | 4-hydroxy-2,6-dimethoxybenzoic acid, Allyl bromide | Basic conditions (e.g., K₂CO₃, NaOH), Polar aprotic solvent (e.g., acetone, DMF) | 4-allyloxy-2,6-dimethoxybenzoic acid |

Another synthetic approach is the direct allylation of 2,6-dimethoxyphenol (B48157). This method can be utilized to introduce an allyl group onto the phenol (B47542) ring. While specific conditions for the direct C-allylation at the para-position to yield this compound are a subject of synthetic exploration, related allylation reactions of phenols are well-documented. For instance, the allylation of guaiacol (B22219) using HY zeolite as a catalyst has been shown to produce monoallyl guaiacol derivatives. researchgate.net Similarly, methods for the alkylation of 2,6-dimethoxyphenol have been explored, which could be adapted for allylation. smolecule.comsmolecule.com The methylation of the Claisen rearrangement product of allyl 2,6-dimethoxyphenyl ether has also been used to produce related compounds. cdnsciencepub.commdma.ch

The demethylation of 4-allylanisole (also known as estragole) presents another potential, though less direct, pathway. chemicalbook.comindustrialchemicals.gov.au 4-Allylanisole can undergo O-demethylation to form 4-allylphenol. industrialchemicals.gov.auresearchgate.net This process is a known metabolic pathway in rodents and can be influenced by the dose, with O-demethylation being more prominent at lower doses. chemicalbook.comindustrialchemicals.gov.aunih.gov While this yields the phenol backbone, subsequent steps would be required to introduce the two methoxy (B1213986) groups at the 2 and 6 positions to arrive at this compound. The selective demethylation of aryl methyl ethers is a significant reaction in organic synthesis. researchgate.net

Allylation of 2,6-dimethoxyphenol

Biocatalytic and Enzymatic Synthesis

A biocatalytic approach has been developed for the conversion of 2,6-dimethoxy-4-allylphenol, which is the same compound as this compound, into other valuable compounds. acs.orgfigshare.comacs.orgnih.gov This method utilizes a one-pot, two-enzyme cascade system involving eugenol (B1671780) oxidase (EUGO) and horseradish peroxidase (HRP). acs.orgfigshare.comacs.orgnih.gov

In this system, EUGO, an enzyme known for its ability to oxidize 4-allylphenols, converts 2,6-dimethoxy-4-allylphenol into sinapyl alcohol. acs.orgresearchgate.netnih.gov A notable aspect of this reaction is the concurrent production of hydrogen peroxide. acs.org This hydrogen peroxide is then immediately utilized by HRP in the second step of the cascade. acs.orgfigshare.comacs.orgnih.govresearchgate.net HRP uses the in-situ generated hydrogen peroxide to catalyze the oxidative coupling of the newly formed sinapyl alcohol, leading to the formation of syringaresinol (B1662434). acs.orgacs.org

Research has shown that while wild-type EUGO can catalyze this conversion, its activity on 2,6-dimethoxy-4-allylphenol is relatively low due to spatial limitations in the enzyme's active site for accommodating the two methoxy groups. acs.orgnih.gov To enhance efficiency, structure-inspired enzyme engineering has been employed, resulting in mutants like EUGO I427A, which exhibit significantly improved performance with this substrate. acs.orgfigshare.comacs.orgnih.gov Using this engineered enzyme in combination with HRP, a high yield (81%) of syringaresinol was achieved from 2,6-dimethoxy-4-allylphenol on a gram scale. acs.orgnih.govresearchgate.net The presence of the two methoxy groups on the substrate is crucial as it directs the reaction towards the formation of the dimerized product, syringaresinol, by blocking other potential coupling sites. acs.orgacs.org

Table 2: Biocatalytic Conversion of this compound

| Enzyme System | Substrate | Intermediate | Final Product | Key Findings |

|---|

Role of Eugenol Oxidase (EUGO) in Sinapyl Alcohol Formation

Eugenol oxidase (EUGO), a vanillyl-alcohol oxidase (VAO) type enzyme, is capable of catalyzing the conversion of this compound into sinapyl alcohol. nih.govresearchgate.net This biocatalytic process involves the oxidation of the phenol, requiring only molecular oxygen as an electron acceptor, which is subsequently reduced to hydrogen peroxide. researchgate.net The reaction proceeds through a quinone methide intermediate that is hydrated to form the final sinapyl alcohol. researchgate.net

While EUGO is the only known oxidase that can convert this compound to sinapyl alcohol, its activity with this substrate is relatively low compared to its efficacy with compounds like eugenol or vanillyl alcohol. nih.govacs.org Structural analysis of the EUGO enzyme suggests that the active site has limited space, which restricts its ability to accommodate the two methoxy groups present in the this compound substrate. nih.govacs.org

To overcome this limitation and improve the efficiency of the conversion, structure-inspired enzyme engineering has been employed. nih.gov Mutagenesis was used to create a larger active site, resulting in the I427A EUGO mutant. nih.govresearchgate.net This engineered variant demonstrates significantly higher efficiency in the conversion of this compound. nih.gov Research has shown that the I427A EUGO mutant can completely convert a 10 mM solution of this compound into sinapyl alcohol within 22 hours. nih.gov

This enzymatic conversion is a key step in one-pot, two-enzyme cascade reactions. For instance, the hydrogen peroxide generated by EUGO can be utilized by a second enzyme, such as horseradish peroxidase (HRP), to facilitate the subsequent conversion of the newly formed sinapyl alcohol into more complex molecules like syringaresinol. nih.govacs.org

Synthesis of this compound Derivatives

The unique structure of this compound makes it a valuable starting material for the synthesis of various derivatives, including esters, oxadiazoles, and neolignans.

Ester Derivatives via Yamaguchi Method

The Yamaguchi esterification is an effective method for synthesizing ester derivatives from phenols. neliti.comorganic-chemistry.org This process is particularly useful for creating highly functionalized esters under mild conditions. organic-chemistry.org The method has been successfully applied in a one-pot synthesis to produce 4-allyl-2-methoxyphenyl esters with yields between 80-90%. neliti.com

The general mechanism of the Yamaguchi esterification involves two main stages. neliti.comorganic-chemistry.org

Mixed Anhydride (B1165640) Formation : A carboxylic acid reacts with 2,4,6-trichlorobenzoyl chloride (the Yamaguchi reagent) in the presence of a base like triethylamine (B128534). This reaction forms a mixed anhydride. neliti.comorganic-chemistry.org

Esterification : The mixed anhydride then reacts with an alcohol, in this case, a phenol like 4-allyl-2-methoxyphenol, in the presence of a stoichiometric amount of 4-dimethylaminopyridine (B28879) (DMAP). neliti.comorganic-chemistry.org DMAP acts as an acyl transfer catalyst, reacting regioselectively at the less hindered carbonyl site of the anhydride to form a highly reactive intermediate that readily reacts with the alcohol to produce the final ester. organic-chemistry.org

A typical procedure involves stirring a solution of the carboxylic acid, 2,4,6-trichlorobenzoyl chloride, and triethylamine in a solvent like dichloromethane (B109758) for an hour at room temperature. neliti.com Subsequently, DMAP and the phenolic substrate (e.g., 4-allyl-2-methoxyphenol) are added, and the mixture is stirred for several more hours to complete the reaction. neliti.com

Oxadiazole Derivatives

Oxadiazoles are five-membered heterocyclic compounds with a broad range of applications. mdpi.com Research has demonstrated that 2,6-dimethoxyphenol, a precursor to this compound, can serve as a starting point for the synthesis of 5-amino-1,3,4-oxadiazole and 1,2,4-triazole (B32235) derivatives. sigmaaldrich.com

The synthesis of 1,3,4-oxadiazole (B1194373) derivatives often begins with a hydrazide. mdpi.com A common pathway involves the following steps:

A starting ester is reacted with hydrazine (B178648) hydrate (B1144303) to form a hydrazide. mdpi.com

The hydrazide is then reacted with carbon disulfide in the presence of potassium hydroxide. This mixture is refluxed, then cooled and acidified, leading to the formation of a 1,3,4-oxadiazole-2(3H)-thione ring. mdpi.com

This oxadiazole core can then be further functionalized to create a variety of derivatives. mdpi.com

Another widely applied method is the cyclization between an amidoxime (B1450833) and an acid derivative, which can be considered a [4+1] approach to forming the 1,2,4-oxadiazole (B8745197) ring. chim.it

Neolignan Synthesis Utilizing this compound as an Intermediate

This compound is a crucial intermediate in the synthesis of neolignans, such as syringaresinol. nih.gov Syringaresinol is a lignan (B3055560) composed of two sinapyl alcohol units. acs.org

A one-pot, two-enzyme cascade reaction provides an efficient route for this synthesis. nih.gov

First, the engineered I427A mutant of eugenol oxidase (EUGO) converts this compound into sinapyl alcohol. nih.gov

The hydrogen peroxide byproduct from this initial reaction is then used by horseradish peroxidase (HRP) to oxidize the sinapyl alcohol, forming a free radical. acs.org

Through the dimerization of these radicals, syringaresinol is formed as the major product. acs.org

This biocatalytic cascade has been optimized and scaled up, achieving an 81% yield of syringaresinol on a one-gram scale. nih.gov This method highlights an efficient pathway from a relatively inexpensive starting material to a complex, high-value neolignan. nih.gov

Advanced Synthetic Techniques and Yield Optimization

Innovations in synthetic chemistry, particularly in reactor technology, have led to significant improvements in the synthesis of key precursors, enhancing yield, purity, and sustainability.

Microreactor Synthesis of 2,6-Dimethoxyphenol (Precursor)

The precursor 2,6-dimethoxyphenol (also known as syringol) can be synthesized with high yield and purity using a microreactor. google.comguidechem.com This advanced technique offers several advantages over traditional batch reactors, including superior mixing, precise control over residence time, and enhanced safety. google.com The use of microreactors can also facilitate continuous production. google.comguidechem.com

One patented method describes the etherification of pyrogallic acid with dimethyl carbonate to produce 2,6-dimethoxyphenol. google.com This process utilizes tetrabutylammonium (B224687) bromide (TBAB) as a catalyst. google.comguidechem.com The reaction is notable for using non-toxic dimethyl carbonate instead of more hazardous reagents like dimethyl sulfate, and it produces cleaner byproducts (methanol and carbon dioxide). google.com

Table 1: Optimized Process Parameters for Microreactor Synthesis of 2,6-Dimethoxyphenol

| Parameter | Value | Reference |

|---|---|---|

| Reactant Molar Ratio (Pyrogallic Acid:Dimethyl Carbonate) | 1:2.1 | google.com |

| Catalyst Molar Ratio (Pyrogallic Acid:TBAB) | 1:0.005 | google.com |

| Reaction Temperature | 120-140 °C | google.com |

| Flow Velocity | 2 mL/min | google.com |

| Reaction Pressure | 5 MPa | google.com |

| Yield | 91% | google.com |

This continuous-flow microreactor system represents a significant advancement, providing an efficient and environmentally favorable route to a key precursor for this compound. google.com

Biological Activities and Pharmacological Investigations

Antioxidant Properties and Mechanisms

4-Allyl-2,6-dimethoxyphenol, a phenolic compound, has demonstrated notable antioxidant properties through various mechanisms. Its structure, featuring a hydroxyl group and two methoxy (B1213986) groups on a benzene (B151609) ring, contributes to its ability to counteract oxidative stress.

Inhibition of Lipid Oxidation

This compound has been identified as a potent inhibitor of lipid oxidation. researchgate.net Lipid peroxidation is a chain reaction that can lead to cellular damage, and antioxidants play a vital role in terminating this process. bioline.org.brmdpi.com The efficacy of phenolic antioxidants in preventing lipid oxidation is associated with factors like steric hindrance, lipid solubility, and the position of the hydroxyl group on the molecule. bioline.org.br In a study comparing various phenolic compounds, this compound was found to have a superior inhibitory effect on lipid oxidation compared to several other phenols. researchgate.net

Comparison with Other Phenolic Compounds (e.g., α-tocopherol, eugenol)

When compared to other well-known antioxidants, this compound exhibits significant activity. For instance, its structural relative, eugenol (B1671780) (4-allyl-2-methoxyphenol), has been shown to have antioxidant activity that is approximately five times higher than that of α-tocopherol in certain in vitro lipid peroxidation assays. nih.gov In a study evaluating the antioxidation effect of various phenolic compounds in a lipid oxidation model, this compound demonstrated an effect greater than or equal to that of eugenol. researchgate.net Furthermore, research on eugenol and its derivatives has highlighted their potential to scavenge free radicals and inhibit lipid peroxidation, with some derivatives showing even more potent activity than eugenol itself. mdpi.comnih.gov

Enzymatic Modification of 2,6-Dimethoxyphenol (B48157) to Enhance Antioxidant Activity

Enzymatic modification presents a promising strategy for enhancing the antioxidant properties of phenolic compounds. Laccase, an oxidoreductase enzyme, can be used to catalyze the oxidation of 2,6-dimethoxyphenol, leading to the formation of dimers with significantly increased antioxidant capacity. researchgate.netresearchgate.netmedchemexpress.com Studies have shown that the laccase-mediated dimerization of 2,6-dimethoxyphenol can result in a product with approximately double the antioxidant activity of the original substrate. researchgate.netresearchgate.net This enhancement is attributed to the formation of a symmetrical C-C linked dimer, 3,3′,5,5′-tetramethoxy biphenyl-4,4′-diol. researchgate.netresearchgate.net This process demonstrates that the bio-transformation of simpler phenolic compounds can yield more potent bioactive molecules. researchgate.net

Antimicrobial and Antibacterial Activities

This compound has demonstrated notable antimicrobial and antibacterial properties. Research has shown its effectiveness against various microorganisms.

In one study, a cobalt phthalocyanine (B1677752) (CoPc) compound containing eight peripheral this compound groups exhibited the highest antibacterial activity among the tested compounds, with a minimum inhibitory concentration (MIC) of 312 μg/mL. researchgate.net Other related compounds also showed effectiveness against at least three different bacterial species at concentrations ranging from 1250 to 5000 μg/mL. researchgate.net

Furthermore, this compound has been investigated for its synergistic effects with conventional antibiotics. When combined with norfloxacin (B1679917) against a specific strain of Staphylococcus aureus (SA 1199B), it caused a significant reduction in the antibiotic's MIC, indicating a synergistic interaction. nih.gov This suggests that the compound may inhibit the NorA efflux pump, a mechanism of antibiotic resistance in S. aureus. nih.gov Similar synergistic effects were observed when it was combined with ethidium (B1194527) bromide. nih.gov Molecular docking studies have supported these findings, showing favorable interactions between this compound and the NorA pump. nih.gov

The structural features of phenolic compounds, such as the presence of allyl and methoxy groups, are known to contribute to their antimicrobial action. bioline.org.brsmolecule.com The hydrophobicity of such compounds can enhance their ability to penetrate bacterial membranes, particularly in Gram-positive bacteria.

Inhibition against Bacterial Strains

This compound, a derivative of eugenol, has demonstrated notable antibacterial properties. mdpi.com Studies have shown its efficacy against various pathogenic bacteria, particularly strains of Staphylococcus aureus that are known for their resistance to conventional antibiotics. nih.govfrontiersin.org Research has established that the compound exhibits clinically effective antibacterial activity on its own against certain strains. mdpi.comnih.gov In one study, the minimum inhibitory concentration (MIC) of this compound was evaluated against S. aureus, indicating its intrinsic capacity to inhibit bacterial growth. nih.gov

When combined with the antibiotic norfloxacin against the S. aureus strain SA 1199B, which overexpresses the NorA efflux pump, this compound caused a significant reduction in the antibiotic's MIC, demonstrating a synergistic effect. mdpi.comnih.gov A similar synergistic outcome was observed when it was associated with ethidium bromide, a known substrate for efflux pumps. mdpi.comnih.gov This potentiation suggests that the compound can restore the effectiveness of antibiotics that are otherwise expelled by resistant bacteria.

Table 1: Synergistic Antibacterial Activity of this compound against S. aureus SA 1199B

| Compound Combination | Effect | Reference |

|---|---|---|

| This compound + Norfloxacin | Significant reduction in Norfloxacin MIC | mdpi.com, nih.gov |

Mechanism of Action against NorA Pump in Bacteria

The primary mechanism behind the antibacterial synergy of this compound is its ability to inhibit bacterial efflux pumps, specifically the NorA pump in Staphylococcus aureus. mdpi.comnih.govfrontiersin.org Efflux pumps are membrane proteins that actively transport antibiotics out of the bacterial cell, conferring resistance. By inhibiting these pumps, the compound allows the antibiotic to accumulate inside the bacterium to a concentration that is effective. frontiersin.org

In silico molecular docking studies have corroborated this mechanism, showing favorable interactions between this compound and the binding pocket of the NorA efflux pump. mdpi.comnih.gov These interactions are reportedly mediated by hydrogen bonds and hydrophobic interactions, which stabilize the binding and inhibit the pump's function. mdpi.comnih.gov This evidence from both in vitro and computational studies strongly indicates that this compound acts as a NorA efflux pump inhibitor (EPI). mdpi.comresearchgate.net

Potential for Developing New Antimicrobial Agents

The demonstrated ability of this compound to inhibit the NorA efflux pump highlights its potential for the development of new antimicrobial agents. mdpi.comnih.gov As antibiotic resistance continues to be a major global health challenge, strategies that can reverse resistance are of critical importance. researchgate.net Compounds like this compound could be developed as adjuvants to existing antibiotics, restoring their efficacy against resistant bacterial strains. frontiersin.orgfrontiersin.org

The findings suggest that eugenol derivatives, including this compound, are promising candidates for creating therapies that target bacteria carrying the NorA efflux pump. mdpi.comnih.gov Further research into its structure-activity relationship could lead to the synthesis of even more potent and specific efflux pump inhibitors, providing a valuable tool in combating multidrug-resistant pathogens. frontiersin.org

Neuropharmacological Effects

Antiseizure Activity in Preclinical Models

Investigations into the neuropharmacological effects of this compound have revealed significant anticonvulsant properties in various preclinical models of seizures. researchgate.netresearchgate.net Studies using adult male Swiss albino mice have shown that the compound can protect against seizures induced by different chemical convulsants and maximal electroshock. researchgate.netresearchgate.net

The compound was tested in models including pentylenetetrazole (PTZ), 3-mercaptopropionic acid (3-MPA), pilocarpine (B147212) (PILO), and the maximal electroshock seizure (MES) test. researchgate.netresearchgate.net The results consistently demonstrated a protective effect, suggesting a broad spectrum of anticonvulsant activity. researchgate.net

A key finding in these preclinical studies was the compound's ability to delay the onset of seizures and shorten their duration. researchgate.net In the pentylenetetrazole (PTZ) and pilocarpine (PILO) models, administration of this compound resulted in an increased latency to the first myoclonic jerk. researchgate.netresearchgate.net Furthermore, it prolonged the latency to the first tonic-clonic seizure in the PTZ, 3-mercaptopropionic acid (3-MPA), and PILO models. researchgate.netresearchgate.net The total duration of tonic-clonic seizures was also significantly reduced in the PTZ and PILO models. researchgate.netresearchgate.net

Table 2: Effects of this compound on Seizure Latency and Duration in Mouse Models

| Seizure Model | Effect on Latency | Effect on Duration | Reference |

|---|---|---|---|

| Pentylenetetrazole (PTZ) | Increased latency to first myoclonic jerk and tonic-clonic seizure | Reduced total duration of tonic-clonic seizures | researchgate.net, researchgate.net |

| Pilocarpine (PILO) | Increased latency to first myoclonic jerk and tonic-clonic seizure | Reduced total duration of tonic-clonic seizures | researchgate.net, researchgate.net |

In addition to affecting the timing of seizures, this compound also reduced the severity of the convulsions. researchgate.net A decreased intensity of convulsive seizures was observed in both the PTZ and 3-MPA models. researchgate.netresearchgate.net This reduction in severity is a crucial aspect of potential anticonvulsant therapies.

Perhaps most significantly, the compound demonstrated a protective effect against seizure-induced mortality. researchgate.net In the 3-MPA, PILO, and maximal electroshock seizure (MES) models, pretreatment with this compound led to diminished mortality rates among the test animals. researchgate.netresearchgate.net

Table 3: Impact of this compound on Seizure Intensity and Mortality

| Seizure Model | Effect on Convulsive Intensity | Effect on Mortality | Reference |

|---|---|---|---|

| Pentylenetetrazole (PTZ) | Decreased intensity | Not specified | researchgate.net, researchgate.net |

| 3-Mercaptopropionic Acid (3-MPA) | Decreased intensity | Diminished mortality | researchgate.net, researchgate.net |

| Pilocarpine (PILO) | Not specified | Diminished mortality | researchgate.net, researchgate.net |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 3-mercaptopropionic acid |

| Diazepam |

| Ethidium bromide |

| Eugenol |

| Norfloxacin |

| Pentylenetetrazole |

| Phenytoin |

Effects on Seizure Latency and Duration

Electroencephalographic (EEG) Analysis of Brain Activity Modulation

Recent studies utilizing electroencephalography (EEG) have demonstrated that this compound can modulate brain activity. In animal models, administration of this compound led to a notable increase in the percentage of total power attributed to beta waves in EEG recordings. researchgate.net Furthermore, the substance provided protection against both behavioral and electrographic seizures in a pentylenetetrazole (PTZ)-induced seizure model. researchgate.net It effectively prevented the typical increases in the average amplitude of the recording signals associated with seizures. researchgate.net

Mechanisms Related to Beta, Theta, and Gamma Wave Modulation

The influence of this compound extends to other critical brain wave frequencies. Research indicates that beyond elevating beta wave power, the compound also induces an increase in the participation of theta and gamma waves. researchgate.netresearchgate.net This modulation of multiple brain rhythms suggests a complex interaction with neural circuits. The precise mechanisms underlying these changes are still under investigation, but the observed effects on brain oscillations point towards a potential role in regulating neuronal excitability and communication. researchgate.net The modulation of GABAergic neurotransmission, which is crucial for brain oscillations, may be a key factor. researchgate.net

Anticancer Research and Cytotoxicity Studies

Inhibition of Cancer Cell Growth (e.g., MCF-7 breast cancer cells)

This compound has been identified as a compound with potential anticancer properties. It is known to inhibit the growth of various cancer cells, including human breast cancer cell lines such as MCF-7. neliti.com Research has shown that derivatives of this compound can also exhibit significant cytotoxicity against MCF-7 cells. neliti.comneliti.com For instance, certain synthesized ester derivatives of 4-allyl-2-methoxyphenol demonstrated potent inhibitory activity against MCF-7 human breast cancer cells. neliti.com

Induction of Apoptosis and Cell Cycle Arrest

The anticancer effects of this compound and its analogs are linked to their ability to induce programmed cell death (apoptosis) and halt the cell cycle in cancer cells. dovepress.comnih.gov Studies on related compounds have shown that they can trigger apoptosis by modulating key signaling pathways. For example, treatment with analogs like 1′-acetoxychavicol acetate (B1210297) (ACA) led to an increase in the expression of the pro-apoptotic protein Bax and a decrease in the anti-apoptotic proteins Bcl-2 and Bcl-xL. dovepress.comnih.gov This shift in the balance of apoptotic proteins suggests that the mitochondrial intrinsic pathway is activated. dovepress.comnih.gov Furthermore, these compounds have been observed to increase the levels of the tumor suppressor protein p53, which plays a critical role in both apoptosis and cell cycle arrest. dovepress.comnih.gov Some derivatives have been shown to cause cell cycle arrest at the G1 phase in breast cancer cells.

Cytotoxicity of Derivatives

The chemical structure of this compound allows for the synthesis of various derivatives with potentially enhanced cytotoxic properties. Research has focused on creating ester derivatives to improve anticancer activity. neliti.com For example, 4-allyl-2-methoxyphenyl propionate, 4-allyl-2-methoxyphenyl butanoate, and 4-allyl-2-methoxyphenyl isobutanoate have shown the ability to inhibit the growth of MCF-7 human breast cancer cells, with IC50 values of 0.400 μg/mL, 5.73 μg/mL, and 1.29 μg/mL, respectively. neliti.com Another derivative, 1′-acetoxy-3,5-dimethoxychavicol acetate (AMCA), synthesized from this compound, also inhibited the growth of MDA-MB-231 breast cancer cells. nih.gov

Table 1: Cytotoxicity of 4-Allyl-2-methoxyphenol Derivatives against MCF-7 Cells

| Derivative | IC50 (μg/mL) |

|---|---|

| 4-Allyl-2-methoxyphenyl propionate | 0.400 |

| 4-Allyl-2-methoxyphenyl butanoate | 5.73 |

| 4-Allyl-2-methoxyphenyl isobutanoate | 1.29 |

Data sourced from cytotoxicity assays performed using the MTT method. neliti.com

Radical-Mediated Toxicity Mechanisms

The cytotoxicity of phenolic compounds, including this compound, can be linked to radical-mediated mechanisms. The ability of a phenol (B47542) to scavenge free radicals is a key aspect of its biological activity. researchgate.net The antioxidant activity of this compound is attributed to its ability to donate hydrogen atoms from its phenolic hydroxyl group, which neutralizes free radicals. Studies on similar phenolic structures suggest that their cytotoxicity can be dependent on radical reactions. researchgate.net For instance, a linear relationship has been found between the 50% cytotoxic concentration (CC50) and the inhibition rate constant (kinh) for certain phenols, indicating that radical reactions play a role in their toxicity to cells. researchgate.net The unique structure of this compound allows it to undergo oxidation to form quinone derivatives, a process that can involve radical intermediates.

Insect and Pest Control Applications

The compound this compound, a phenylpropanoid also known as methoxyeugenol, has been identified as a significant semiochemical in insect communication, which opens avenues for its application in pest management strategies.

Research has identified this compound (4-DMP) as a crucial component of insect communication, particularly for the oriental fruit fly, Bactrocera dorsalis. researchgate.net It functions as a female-biased cuticular hydrocarbon (CHC) component that acts as a close-range sex pheromone. researchgate.net This compound is strongly attractive to males and plays a vital role in conveying individual-specific information necessary for successful courtship and copulation. researchgate.net Studies have shown that this female-specific chemical elicits electrophysiological responses in the midlegs of male B. dorsalis, confirming its role in mediating sexual signaling. researchgate.net The identification of 4-DMP as a key pheromone makes it a promising molecular target for developing new strategies for pest control. acs.org

The perception of chemical cues like pheromones in insects is a complex process mediated by specialized proteins, including Odorant Binding Proteins (OBPs). nih.gov These proteins are found in the sensillar lymph and are thought to transport hydrophobic odorant molecules across the aqueous space to the olfactory receptors on dendritic membranes. nih.govuliege.be

In the case of Bactrocera dorsalis, specific OBPs are critically involved in the perception of this compound. acs.org Research using comparative RNA-seq analysis on male flies stimulated with 4-DMP identified nine differentially expressed OBPs. researchgate.netacs.org Among these, one protein, BdorOBP2, demonstrated the strongest binding affinity to 4-DMP. researchgate.netacs.org Functional studies further confirmed that a reduction in the transcript levels of BdorOBP2 resulted in a significant decrease in the behavioral responses of male flies to the pheromone. researchgate.netacs.org This evidence strongly suggests that BdorOBP2, located in the midlegs of the male fly, is essential for perceiving the female-produced sex pheromone. acs.orgsigmaaldrich.com In silico simulations have also explored the interaction between BdorOBP2 and 4-DMP, revealing key amino acid residues involved in the binding, which could potentially activate different receptors. acs.org

Table 1: Research Findings on the Role of BdorOBP2 in Pheromone Perception

| Research Aspect | Finding | Source |

| Identification | Comparative RNA-seq analysis identified BdorOBP2 as a key OBP involved in 4-DMP perception in male Bactrocera dorsalis. | researchgate.netacs.org |

| Binding Affinity | BdorOBP2 exhibited the strongest binding to 4-DMP compared to other tested OBPs (BdorOBP4, BdorOBP19a, and BdorOBP56h). | acs.org |

| Functional Analysis | Reduction in BdorOBP2 transcript abundance via RNA interference (RNAi) led to a significant decrease in behavioral responses of male flies to 4-DMP. | researchgate.netacs.org |

| Location of Perception | The study identified the midlegs of male B. dorsalis as a site for perceiving 4-DMP, where BdorOBP2 is expressed. | acs.orgsigmaaldrich.com |

| Significance | BdorOBP2 is a promising molecular target for developing pest control strategies against the oriental fruit fly. | acs.org |

Role as a Sex Pheromone in Insect Species (e.g., Bactrocera dorsalis)

Other Biological Activities

Beyond its role in entomology, this compound exhibits other significant biological activities that are of interest in pharmacology and nutrition.

The compound has demonstrated notable anti-inflammatory effects in various research models. nih.gov Studies have shown that this compound, also referred to as methoxyeugenol, possesses strong anti-inflammatory activity. nih.gov For instance, it has been investigated for its effects on acute lung injury (ALI), a severe inflammatory condition. nih.gov

In a study using a lipopolysaccharide (LPS)-induced ALI mouse model, methoxyeugenol was shown to protect against lung inflammation and suppress the formation of neutrophil extracellular traps (NETs). nih.gov In vitro experiments on RAW 264.7 macrophage cells showed that the compound could attenuate the proliferation and gene expression of the pro-inflammatory cytokine interleukin-6 (IL-6) when stimulated with LPS. nih.gov These findings highlight the compound's potential to modulate key pathways involved in inflammation. nih.gov

Table 2: Summary of Anti-inflammatory Research on this compound

| Model System | Key Findings | Source |

| LPS-stimulated RAW 264.7 cells | Attenuated cell proliferation and reduced gene expression of interleukin-6 (IL-6). | nih.gov |

| LPS-induced Acute Lung Injury (ALI) in mice | Protected against lung inflammation and suppressed the formation of Neutrophil Extracellular Traps (NETs). | nih.gov |

| General Studies | The compound is noted for its anti-inflammatory effects, potentially by modulating pathways involved in inflammation. |

This compound is recognized for its use as a flavoring agent in the food industry. treattproducts.comnih.gov It is listed in the European Union Register of Feed Additives as a chemically defined flavoring for all animal species except poultry. eurofins.com The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has also evaluated it for use as a flavoring agent. nih.govfao.org Its established use and regulatory evaluation as a food and feed additive suggest its potential for inclusion in dietary supplements, primarily for its flavoring properties. nih.goveurofins.com The compound is described as a synthetic liquid flavoring agent with a savory, meaty, or smoky organoleptic profile. sigmaaldrich.comtreattproducts.comnih.gov

Structure Activity Relationship Sar Studies

Influence of Chemical Structure on Antioxidant Activity

The antioxidant properties of phenolic compounds are among their most studied biological activities. For 4-allyl-2,6-dimethoxyphenol, the configuration of its substituents on the phenol (B47542) ring is paramount to its ability to scavenge free radicals.

The antioxidant activity of phenolic compounds is significantly affected by the nature and position of substituents on the aromatic ring. Electron-donating groups (EDGs) are known to enhance antioxidant activity. nih.govmdpi.com In the case of this compound, the two methoxy (B1213986) groups at the ortho positions (C2 and C6) are electron-donating, which increases the electron density on the phenol ring. nih.govnih.gov This increased electron density facilitates the donation of a hydrogen atom from the phenolic hydroxyl group to scavenge free radicals, a key mechanism of antioxidant action. nih.gov Studies on related phenolic compounds have shown that the presence of EDGs like methoxy groups decreases the O-H bond dissociation enthalpy (BDE), leading to increased antioxidant activity. mdpi.com Specifically, the presence of two ortho-methoxy groups, as seen in syringaldehyde-derived structures, results in higher antioxidant activity compared to structures with one or no methoxy groups. nih.govmdpi.com

The position of these groups is also critical. The ortho and para positions are particularly important for stabilizing the resulting phenoxyl radical through resonance after hydrogen donation. The bulky nature of the two methoxy groups at the ortho positions in this compound provides steric hindrance, which can further stabilize the phenoxyl radical and contribute to its antioxidant efficacy. In a study comparing various phenolic lignin (B12514952) model compounds, this compound was found to be a more active antioxidant than the commercial inhibitor 2,6-di-tert-butyl-4-methylphenol (BHT). tandfonline.com

Table 1: Influence of Methoxy Groups on Antioxidant Activity

| Compound | Number of Methoxy Groups | Relative Antioxidant Activity |

| 4-Hydroxybenzaldehyde-derived dendrimer | 0 | Lower |

| Vanillin-derived dendrimer | 1 | Intermediate |

| Syringaldehyde-derived dendrimer (similar to this compound structure) | 2 | Higher |

Data synthesized from studies on polyphenol-based antioxidant dendrimers. nih.govnih.gov

The allyl group at the para position (C4) of this compound also plays a role in its radical scavenging capabilities. While the primary antioxidant action comes from the phenolic hydroxyl group, the allyl side chain is thought to enhance the inhibitory effects of the compound. pearlbiosystem.com The double bond within the allyl group can potentially react with and neutralize free radicals, providing an additional site for radical scavenging. researchgate.net This is supported by findings that allyl-substituted phenols are effective in stabilizing biodiesel through radical-scavenging mechanisms. The presence of an allyl side chain has been shown to enhance the inhibitory effects of a component, particularly against certain types of bacteria, which may be linked to its radical scavenging activity. pearlbiosystem.com

Impact of Electron Donors and Bulky Ortho/Para Groups

SAR in Antimicrobial Activity

The structural features of this compound also dictate its effectiveness against microbial pathogens.

The antimicrobial effects of this compound are attributed to the interplay of its functional groups. The phenolic hydroxyl group is considered crucial for antimicrobial activity, a feature common to many phenolic compounds like eugenol (B1671780) and carvacrol. pearlbiosystem.commdpi.com This free hydroxyl group is believed to enhance the compound's ability to disrupt bacterial membranes and inhibit essential enzymes. pearlbiosystem.commdpi.com

Table 2: Antimicrobial Activity of Phenolic Compounds

| Compound | Key Functional Groups | Notable Antimicrobial Action |

| This compound | Phenolic -OH, two -OCH₃, Allyl group | Synergistic effect with norfloxacin (B1679917); potential NorA efflux pump inhibitor. mdpi.comfrontiersin.org |

| Eugenol | Phenolic -OH, one -OCH₃, Allyl group | Broad-spectrum antibacterial activity. mdpi.com |

| Carvacrol | Phenolic -OH, Isopropyl group | Strong antibacterial activity attributed to the free hydroxyl group. mdpi.com |

SAR in Biological Systems and Receptor Interactions

The interaction of this compound with biological systems is highly dependent on its chemical structure, which dictates its reactivity and binding affinity to molecular targets.

While specific studies on the bromination of this compound are not widely available, the introduction of a halogen atom, such as bromine, into a phenolic structure generally increases its electrophilic reactivity. For instance, in a related compound, 4-iodo-2,6-dimethoxyphenol, the iodine atom enhances its utility in electrophilic substitution reactions. It is plausible that a bromine atom at the para-position would similarly influence the electronic properties of the phenol ring, potentially altering its binding affinity to biological receptors. However, some studies on other molecules suggest that halogen substitutions can sometimes be detrimental to antibacterial efficacy. mdpi.com

SAR in Allelochemical Activity

The allelochemical activity of phenylpropanoids like this compound is intimately linked to their molecular structure. Studies investigating the effects of these compounds on the growth of various organisms, such as algae, have revealed clear relationships between chemical structure and biological potency. Key structural features that modulate this activity include the substitution pattern on the aromatic ring and the nature of the three-carbon side chain.

Impact of Methoxy Group Number and Position

The number and placement of methoxy (-OCH₃) groups on the phenyl ring are critical determinants of allelochemical toxicity. Research on a range of phenylpropanoids has demonstrated a direct correlation between the number of methoxy substituents and the compound's inhibitory activity. allelopathyjournal.com

Generally, the activity increases as the number of methoxy groups on the benzene (B151609) ring rises from one to three. allelopathyjournal.com For instance, dimethoxylated and trimethoxylated derivatives are typically more potent than their monomethoxy counterparts. allelopathyjournal.com The position of these groups is also paramount. The highest toxicity is often observed when methoxyl groups are located at the ortho and para positions relative to the side chain. allelopathyjournal.com In the case of syringic acid, a related phenolic compound, the two methoxy groups are considered responsible for its biological activity. mdpi.com

This enhancement of activity is linked to the electron-donating nature of the methoxy groups, which can influence the molecule's reactivity and interaction with biological targets. While some studies suggest that a higher degree of methoxy substitution leads to greater reactivity, other research indicates a more complex relationship. For example, in one study, ferulic acid, which has one methoxy group, was found to be more readily oxidized than syringic acid, which possesses two. sci-hub.ru

Influence of Side Chain Nature (e.g., Allylic vs. Propenylic)

The chemical structure of the C₃ side chain attached to the phenolic ring is another significant factor governing allelochemical potency. Variations in the position of the double bond within this chain, specifically comparing allylic (C=C-C) versus propenylic (C-C=C) isomers, lead to marked differences in activity.

Studies comparing the effects of phenylpropanoids have shown that compounds featuring an E-propenylic side chain are more active than those with a Z-propenylic or an allylic chain. allelopathyjournal.com The allylic side chain, as found in this compound, is generally associated with lower toxicity compared to its propenylic isomers. allelopathyjournal.com This suggests that the conjugation of the side chain's double bond with the aromatic ring, which is present in propenylic but not allylic isomers, may play a role in enhancing biological activity.

Metabolism, Biotransformation, and Degradation

In Vivo Metabolic Pathways

The in vivo metabolic fate of 4-allyl-2,6-dimethoxyphenol involves several transformation pathways. When administered orally, it is rapidly absorbed from the gastrointestinal tract. The primary metabolic route is conjugation with glucuronic acid and sulfate. inchem.org These conjugation reactions increase the water solubility of the compound, facilitating its excretion, primarily in the urine. inchem.org

At high doses, a minor metabolic pathway involves the oxidation of the allyl side chain, which can lead to the formation of reactive quinone methide intermediates. inchem.org However, these reactive intermediates are typically detoxified through conjugation with glutathione. inchem.org Studies in mice have shown that the metabolic pathway for related compounds includes the cleavage of ether linkages. nih.gov Additionally, in vivo studies in mice with carbon tetrachloride-induced liver fibrosis have demonstrated that methoxyeugenol can attenuate inflammation and fibrosis by modulating the PPAR-ɣ and NF-kB pathways. researchgate.net This suggests that the compound and its metabolites can interact with cellular signaling pathways. researchgate.net

Untargeted metabolomics approaches are being developed to better understand the complete biotransformation of xenobiotics like this compound in vivo. nih.govnih.govfrontiersin.org These methods aim to map the full range of metabolites and their dynamic changes over time, providing a more comprehensive picture of the compound's fate in a biological system. nih.gov

Enzymatic Biotransformation

Laccase-Mediated Oxidation and Dimer Formation

Laccases (EC 1.10.3.2) are copper-containing oxidoreductases that catalyze the oxidation of a wide range of phenolic compounds, including this compound. frontiersin.orgresearchgate.net The oxidation of this compound by laccase proceeds through the formation of a phenoxy radical. researchgate.net These radicals can then undergo coupling reactions to form dimers and larger oligomers. researchgate.netresearchgate.net

The specific products formed depend on the reaction conditions, such as pH and the source of the laccase. researchgate.net For instance, the laccase from Botryosphaeria rhodina MAMB-05 has been shown to produce three different dimers from 2,6-dimethoxyphenol (B48157), a structurally related compound, depending on the pH. researchgate.net The primary dimer formed from the laccase-mediated oxidation of 2,6-dimethoxyphenol is often the C-C coupled product, 3,3',5,5'-tetramethoxybiphenyl-4,4'-diol. researchgate.netresearchgate.net It has been demonstrated that laccase is responsible for the conversion of this compound to its corresponding quinone methide, a reaction previously attributed incorrectly to tyrosinase. nih.gov

The efficiency of laccase-mediated oxidation can be influenced by the presence of mediators, which are small molecules that act as electron shuttles between the enzyme and the substrate. nih.gov Research has shown that syringyl-type structures, like this compound, are often more efficiently oxidized by laccase-mediator systems compared to guaiacyl-type structures. frontiersin.orgnih.gov

| Enzyme/System | Substrate | Key Findings |

| Laccase | This compound | Catalyzes oxidation to a quinone methide. nih.gov |

| Laccase | 2,6-Dimethoxyphenol | Forms dimers with higher antioxidant capacity. researchgate.net |

| Laccase-Mediator Systems | Syringyl-type phenols | Generally show preferential oxidation over guaiacyl-type phenols. frontiersin.org |

Vanillyl Alcohol Oxidase (VAO) Substrate

Vanillyl alcohol oxidase (VAO) is a flavoprotein that catalyzes the oxidation of various para-substituted phenols. nih.govsci-hub.se While the canonical VAO from Penicillium simplicissimum is not active with this compound, other related oxidases show activity. researchgate.netd-nb.info Eugenol (B1671780) oxidase (EUGO), for example, can convert this compound, albeit with moderate efficiency. d-nb.info This difference in substrate specificity is attributed to the active site architecture; the presence of a glycine (B1666218) residue in EUGO instead of a bulkier phenylalanine in VAO allows for the accommodation of the two methoxy (B1213986) groups of this compound. researchgate.netd-nb.info

Recent research has identified a VAO from Diplodia corticola (DcVAO) that exhibits remarkably high activity towards 2,6-substituted substrates like this compound. nih.gov This enhanced activity is linked to a phenylalanine-to-alanine substitution in the catalytic center. nih.gov

Engineered variants of these oxidases have been developed to improve their catalytic efficiency. The I427A mutant of eugenol oxidase, for instance, shows significantly improved performance in the conversion of this compound to sinapyl alcohol. researchgate.netacs.org This engineered enzyme has been used in a one-pot cascade reaction with horseradish peroxidase to synthesize the valuable lignan (B3055560) syringaresinol (B1662434). researchgate.netacs.org

| Enzyme | Substrate | Activity/Product |

| Vanillyl Alcohol Oxidase (P. simplicissimum) | This compound | Not a substrate. researchgate.netd-nb.info |

| Eugenol Oxidase (EUGO) | This compound | Moderate conversion to sinapyl alcohol. d-nb.info |

| EUGO I427A Mutant | This compound | Significantly more efficient conversion to sinapyl alcohol. researchgate.net |

| Vanillyl Alcohol Oxidase (D. corticola) | This compound | High activity, producing sinapyl alcohol. nih.gov |

Environmental Degradation and Persistence

Information on the environmental degradation and persistence of this compound is limited. As a component of lignin (B12514952), it is subject to biodegradation by microorganisms, particularly white-rot fungi. bioline.org.brresearchgate.net For example, Streptomyces viridosporus T7A has been shown to degrade wheat straw, which contains syringyl lignin units structurally related to this compound. bioline.org.br The degradation process involves the breakdown of lignin polymers into smaller phenolic compounds. bioline.org.brresearchgate.net

Analytical Methodologies for 4 Allyl 2,6 Dimethoxyphenol

Spectroscopic Techniques

Spectroscopy is a cornerstone in the analysis of 4-allyl-2,6-dimethoxyphenol, providing detailed information about its molecular structure and functional groups.

NMR Spectroscopy (¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of this compound. Both proton (¹H) and carbon-13 (¹³C) NMR provide unique insights into the molecule's atomic arrangement. acs.org

¹H-NMR: The proton NMR spectrum of this compound exhibits characteristic signals that correspond to the different types of protons in the molecule. Key signals include those for the aromatic protons, the protons of the allyl group, the methoxy (B1213986) groups, and the hydroxyl group.

¹³C-NMR: The ¹³C-NMR spectrum provides information on the carbon framework of the molecule. acs.org Distinct peaks are observed for the carbons in the aromatic ring, the allyl group, and the methoxy groups. nih.gov Analysis of ¹³C-NMR data from studies in deuterated chloroform (B151607) (CDCl₃) reveals specific chemical shifts for the various carbon atoms. nih.gov

Table 1: ¹³C-NMR Chemical Shift Data for this compound in CDCl₃

| Carbon Atom | Chemical Shift (ppm) |

|---|---|

| C=C (Allyl) | 137.62 |

| C-O (Aromatic) | 147.04 |

| C-C (Aromatic) | 131.11 |

| C-H (Aromatic) | 105.25 |

| =CH₂ (Allyl) | 115.72 |

| -OCH₃ | 56.29 |

| -CH₂- (Allyl) | 40.34 |

Data sourced from PubChem. nih.gov

Mass Spectrometry (MS, LC-MS, GC-MS, LC-QTOF-MS)

Mass spectrometry techniques are vital for determining the molecular weight and fragmentation pattern of this compound, aiding in its identification and structural confirmation.

Mass Spectrometry (MS): This technique provides the mass-to-charge ratio (m/z) of the molecular ion, confirming the compound's molecular weight of 194.23 g/mol . nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS analysis is suitable for volatile compounds like this compound. In this method, the compound is separated by gas chromatography and then analyzed by mass spectrometry. Electron ionization (EI) often results in a molecular ion peak at m/z 194 and characteristic fragmentation patterns, such as the loss of the allyl group (m/z 137).

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a versatile technique used for the analysis of this compound. Predicted LC-MS/MS data is available, showing expected fragmentation patterns under different collision energies. For applications compatible with mass spectrometry, formic acid is often used as a modifier in the mobile phase instead of phosphoric acid. sielc.com

Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS): This high-resolution mass spectrometry technique is employed for the accurate identification of this compound and its related products, particularly in complex matrices like those from lignin (B12514952) depolymerization. researchgate.net

Table 2: GC-MS Data for this compound

| Parameter | Value |

|---|---|

| NIST Number | 249727 |

| Library | Main library |

| Top Peak (m/z) | 194 |

| 2nd Highest Peak (m/z) | 91 |

Data sourced from PubChem. nih.gov

Infrared (IR) Spectroscopy (FTIR-ATR)

Infrared (IR) spectroscopy is used to identify the functional groups present in this compound. The spectrum shows characteristic absorption bands corresponding to the O-H stretch of the phenolic group, C-H stretches of the allyl and methoxy groups, C=C stretch of the aromatic ring and allyl group, and C-O stretches of the ether and phenol (B47542) groups. researchgate.net Both traditional transmission IR and Attenuated Total Reflectance (ATR) techniques, such as FTIR-ATR, are utilized for analysis. nih.govspectrabase.com

Table 3: FTIR-ATR Instrumentation Details

| Parameter | Description |

|---|---|

| Instrument Name | Bruker Tensor 27 FT-IR |

| Technique | ATR-Neat (DuraSamplIR II) |

| Source of Spectrum | Bio-Rad Laboratories, Inc. |

Data sourced from PubChem. nih.gov

UV-Visible Spectroscopy

UV-Visible spectroscopy provides information about the electronic transitions within the molecule. The analysis of this compound is typically conducted in the wavelength range of 210-450 nm. researchgate.net Changes in the UV spectrum, such as a shift in the peak at 280 nm, can indicate processes like lignin depolymerization. researchgate.net

Chromatographic Separations

Chromatographic techniques are essential for the separation and purification of this compound from mixtures and for assessing its purity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary method for the analysis and purification of this compound. sielc.com Reversed-phase HPLC, often using a C18 column, is a common approach.

A typical HPLC method involves a mobile phase consisting of acetonitrile (B52724) (MeCN), water, and an acid modifier like phosphoric acid. sielc.com For mass spectrometry compatibility, formic acid is substituted for phosphoric acid. sielc.com This method is scalable and can be adapted for preparative separations to isolate impurities. sielc.com UV detection is frequently employed, with a common wavelength set at 280 nm for quantification and purity assessment.

Table 4: HPLC Method Parameters for this compound Analysis

| Parameter | Description |

|---|---|

| Column Type | Reversed-phase (e.g., Newcrom R1, C18) sielc.com |

| Mobile Phase | Acetonitrile (MeCN), Water, Phosphoric Acid (or Formic Acid for MS) sielc.com |

| Detection | UV at 280 nm |

| Application | Purity analysis, preparative separation, pharmacokinetics sielc.com |

Gas Chromatography (GC)

Gas Chromatography (GC) is a cornerstone technique for the analysis of volatile and semi-volatile compounds like this compound. Its high resolution and sensitivity make it ideal for both qualitative identification and quantitative assessment.

Gas Chromatography-Mass Spectrometry (GC-MS) is a particularly powerful combination for the analysis of this compound. fao.org The gas chromatograph separates the components of a mixture, and the mass spectrometer provides detailed structural information, enabling confident identification. For the analysis of this compound, a common approach involves using a non-polar or mid-polarity capillary column, such as a DB-5MS or a ZB-1701. esf.edu The mass spectrometer, operating under electron ionization (EI), can detect the molecular ion peak at an m/z of 194, corresponding to the molecular formula C₁₁H₁₄O₃. Fragmentation patterns, such as the loss of an allyl group resulting in a fragment at m/z 137, further aid in structural confirmation.

In a specific application, the analysis of biodiesel additized with this compound was performed using an Agilent 6890 Series GC System with a DB-225ms column. frontiersin.org The injector and flame ionization detector (FID) temperatures were both set to 250°C, with helium as the carrier gas. frontiersin.org A programmed temperature gradient was employed to ensure optimal separation of the various components. frontiersin.org

For regulatory purposes, such as the authorization of this compound as a feed additive, a specific GC-MS method with retention time locking (GC-MS-RTL) has been stipulated for its identification in the feed additive and flavouring premixtures. fao.org

Table 1: GC Parameters for this compound Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Column | DB-225ms (30 m × 0.25 mm × 0.25 μm) | frontiersin.org |

| Injector Temperature | 250°C | frontiersin.org |

| Detector (FID) Temperature | 250°C | frontiersin.org |

| Carrier Gas | Helium | frontiersin.org |

| Temperature Program | Initial 170°C, ramp to 230°C | frontiersin.org |

| Detection | Flame Ionization Detector (FID), Mass Spectrometry (MS) | frontiersin.org |

Thin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC) is a versatile, rapid, and cost-effective analytical technique used for separating mixtures of compounds. wisc.edu It operates on the principle of partitioning components between a stationary phase (a thin layer of adsorbent material on a plate) and a mobile phase (a solvent or solvent mixture). wisc.edu

For a phenolic compound like this compound, a normal-phase TLC system is typically employed. chromatographyonline.com The stationary phase is polar, commonly silica (B1680970) gel (SiO₂) or alumina (B75360) (Al₂O₃), while the mobile phase is a less polar organic solvent. wisc.educhromatographyonline.com The choice of stationary phase is crucial; silica gel is generally preferred for acidic compounds like phenols to prevent spot deformation. interchim.com The mobile phase composition is optimized to achieve good separation, with the goal of having the spots distributed in an Rf range of 0.1 to 0.4 for accurate analysis. interchim.com

The separation mechanism relies on the polarity of the compounds. More polar compounds interact more strongly with the polar stationary phase and thus move up the plate more slowly, resulting in a lower Retention Factor (Rf) value. libretexts.org Less polar compounds have a greater affinity for the mobile phase and travel further up the plate, exhibiting a higher Rf value. libretexts.org Visualization of the separated spots can be achieved under UV light if the plate contains a fluorescent indicator or by using specific staining reagents that react with phenolic compounds. libretexts.org

Gel Permeation Chromatography (GPC) for Oligomer Analysis

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is an essential technique for analyzing the molecular weight distribution of oligomers and polymers. esf.edunih.gov This method separates molecules based on their size in solution. esf.edu In the context of this compound, GPC is particularly useful for studying its oligomeric forms, which can be produced during polymerization reactions, such as in the formation of synthetic lignins. acs.org

In a typical GPC analysis, a sample is dissolved in a suitable solvent, such as tetrahydrofuran (B95107) (THF), and passed through a column packed with a porous gel. esf.edulongdom.org Larger molecules are excluded from the pores and elute first, while smaller molecules can penetrate the pores to varying extents and therefore have a longer path, eluting later. longdom.org This allows for the determination of the molecular mass distribution of the oligomers. esf.edu

For instance, in the analysis of synthetic lignin oligomers derived from precursors including this compound, GPC revealed the formation of relatively small oligomers with a molecular weight of approximately 1000 Daltons. acs.org In another study, GPC was used to observe a slight decrease in the molecular mass of phenolic oligomers after hydrogenation, indicating that hydrogenolysis reactions had occurred. esf.edu

Detectors commonly used in conjunction with GPC include ultraviolet (UV) and refractive index (RI) detectors. esf.edunih.gov The combination of these detectors can provide information on both the weight concentration of the oligomers and the molar concentration of the phenolic units within them. nih.gov

Table 2: GPC Conditions for Phenolic Oligomer Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Column | PL Gel 5, 5 µm particle size, 500 Å pore type | longdom.org |

| Mobile Phase | THF and aqueous LiBr solution (95:5 V/V) | longdom.org |

| Flow Rate | 1.0 mL/min | longdom.org |

| Detection | UV at 280 nm | longdom.org |

| Sample Preparation | 1 mg/mL in mobile phase | longdom.org |

Method Validation and Quality Control

Method validation and quality control are critical to ensure the reliability and accuracy of analytical data for this compound.

Purity Assessment (e.g., GC Assay)

The purity of this compound is a key quality control parameter, often determined by a Gas Chromatography (GC) assay. Commercial suppliers of this compound typically specify a minimum purity level, which is verified using this method. For example, product specifications may state a purity of ≥95.0% or ≥97.5% as determined by GC area percentage. thermofisher.comsigmaaldrich.cn

In a GC assay for purity, the area of the peak corresponding to this compound is compared to the total area of all peaks in the chromatogram. This provides a quantitative measure of the compound's purity. For regulatory submissions, such as for its use as a feed additive, a minimum purity of 98% has been specified. fao.org This high level of purity ensures the identity and consistency of the substance.

The validation of the analytical method itself is crucial. This involves demonstrating that the method is suitable for its intended purpose, which includes assessments of linearity, accuracy, precision, specificity, and limits of detection and quantification. longdom.org For instance, in a related analysis of phenolic compounds, the linearity of the analytical method was evaluated over a range of concentrations. longdom.org

Density Functional Theory (DFT) Calculations

DFT calculations are a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. For this compound, these calculations have been instrumental in understanding its fundamental chemical nature.

DFT studies have been employed to gain deeper mechanistic insights into reactions involving phenolic compounds. marquette.edu The electronic and steric characteristics of this compound, specifically its three substitutions on the aromatic ring, can create significant steric hindrance. This was observed in its slower-than-expected isomerization rate compared to other allylbenzenes with electron-donating groups. csic.es The presence of electron-donating groups, such as the methoxy groups in this compound, is generally considered a requirement for the inhibition of lipid oxidation in phenolic compounds. researchgate.net Quantum-chemical calculations have been used to understand the reactivity of similar compounds, showing how substituents influence reaction pathways. acs.org

The homolytic bond dissociation enthalpy (BDE) of the phenolic hydroxyl group (O-H) is a critical parameter that relates to the antioxidant activity of a compound. DFT methods are frequently used to calculate BDEs, although they have been noted to sometimes underestimate absolute values while being reliable for determining relative BDEs. researchgate.net For phenolic compounds, the BDE is known to be associated with antioxidant activity and cytotoxicity. nih.gov Studies on related phenols have shown that the number of moles of peroxy radicals trapped (a measure of antioxidant activity) and the inhibition rate constants can be correlated with the O-H BDE for monophenols. nih.gov This correlation can be affected by the steric hindrance of substituents on the phenol ring. nih.gov

Ionization potential (IP) is another key electronic parameter that can be calculated using theoretical methods like DFT. For a series of related 2-methoxy-substituted phenols, the ionization potential was calculated using the DFT/B3LYP method. researchgate.net However, in that particular study, no direct linear relationship was established between the calculated IP and the observed cytotoxicity of the compounds. researchgate.net

Homolytic Bond Dissociation Enthalpy (BDE) Calculations

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling attempts to correlate the chemical structure of a compound with its biological activity using statistical methods. This approach is valuable for predicting the activity of new compounds and understanding the mechanisms of action for existing ones.

QSAR studies on eugenol-related compounds have explored the links between physicochemical properties and cytotoxicity. nih.gov One investigation found a parabolic relationship between the cytotoxic activity and parameters like the octanol-water partition coefficient (logP) and redox potential, but not with the homolytic bond dissociation energy (BDE). nih.gov This suggests an optimal value for these properties to achieve maximum cytotoxicity. nih.gov In contrast, another study on a different set of phenols found a linear relationship between the 50% cytotoxic concentration (CC50) and the inhibition rate constant (k(inh)). researchgate.net This finding suggests that for those compounds, the cytotoxicity may be dependent on radical reactions. researchgate.net

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the interaction between a ligand and a protein receptor.

Studies have utilized molecular docking to explore the potential biological targets of this compound. In one in silico study, it was docked against the 5-hydroxytryptamine 2A receptor (5-HT2AR), a target for antidepressant drugs. The results indicated that this compound had the lowest binding energy among the tested phenylpropanoids, suggesting it could be a promising candidate for further investigation into antidepressant activity. nih.gov

In another study focused on anticancer activity, molecular docking was performed to evaluate the interactions between this compound and proteins associated with colon cancer (PDB ID: 5FGK) and cervical cancer (PDB ID: 4J96). jpionline.org The compound showed notable binding affinities for both targets. jpionline.org

| Target Protein (PDB ID) | Associated Condition | Binding Affinity (kcal/mol) | Interacting Amino Acid Residues | Source |

|---|---|---|---|---|

| 5-HT2A Receptor | Depression (potential) | Lowest among tested phenylpropanoids | Not specified | nih.gov |

| 5FGK | Colon Cancer | -7.4 | ASN571, LEU633, ALA567, ALA643, TYR566 | jpionline.org |

| 4J96 | Cervical Cancer | -6.2 | LYS52, PHE97, ALA50, TYR32, PHE176 | jpionline.org |

Computational and Theoretical Studies

Interactions with Biological Targets